Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics.
Blonanserin
CAS No.: 132810-10-7
VCID: VC21329735
Molecular Formula: C23H30FN3
Molecular Weight: 367.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Blonanserin, marketed under the brand name Lonasen, is an atypical antipsychotic medication primarily used in Japan and South Korea for the treatment of schizophrenia. It was approved by the Japanese regulatory authority, the Pharmaceuticals and Medical Devices Agency (PMDA), in January 2008 . Blonanserin is known for its improved tolerability profile compared to other antipsychotics, as it minimizes side effects such as extrapyramidal symptoms, excessive sedation, and hypotension . Mechanism of ActionBlonanserin acts as a potent antagonist of dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A. It has a high affinity for these receptors, which helps in reducing both positive and negative symptoms of schizophrenia . Additionally, blonanserin shows some affinity for the α1-adrenergic receptor and the 5-HT6 receptor, which may contribute to its efficacy in treating cognitive symptoms .
PharmacokineticsBlonanserin exhibits a rapid absorption profile with a Tmax of approximately 1.5 hours. Its bioavailability is about 55%, which can be influenced by food intake, leading to prolonged Tmax and increased relative bioavailability when taken with meals . The drug has a large volume of distribution, indicating extensive tissue distribution.
Clinical EfficacyClinical trials have demonstrated that blonanserin is effective in treating both positive and negative symptoms of schizophrenia. It has been compared with other antipsychotics like aripiprazole, showing comparable efficacy and tolerability over a 52-week study period . In Chinese patients, blonanserin demonstrated a significant response rate and a favorable safety profile . Safety and Tolerability
Clinical Trials and ResearchRecent studies have explored the efficacy of blonanserin in various patient populations, including children and those with intractable schizophrenia. These trials have supported its use as an effective treatment option with a favorable safety profile .
|
||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 132810-10-7 | ||||||||||||||||||||||||||||||||||
Product Name | Blonanserin | ||||||||||||||||||||||||||||||||||
Molecular Formula | C23H30FN3 | ||||||||||||||||||||||||||||||||||
Molecular Weight | 367.5 g/mol | ||||||||||||||||||||||||||||||||||
IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | ||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 | ||||||||||||||||||||||||||||||||||
Standard InChIKey | XVGOZDAJGBALKS-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||||
SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | ||||||||||||||||||||||||||||||||||
Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | ||||||||||||||||||||||||||||||||||
Appearance | Pale Beige to Pale Yellow Solid | ||||||||||||||||||||||||||||||||||
Melting Point | 117-119°C | ||||||||||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||||||
Synonyms | 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine AD 5423 AD-5423 blonanserin lonasen |
||||||||||||||||||||||||||||||||||
Reference | Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765] Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420] Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858] Blonanserin Approval Announcement ChemIDPlus: Blonanserin |
||||||||||||||||||||||||||||||||||
PubChem Compound | 125564 | ||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume